1-[7-Butanoyl-6-(3,4-dimethylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- These compounds are intriguing due to their fusion of two pharmaceutically active moieties: the triazole and thiadiazine rings.
- Their ability to form specific interactions with various target receptors makes them valuable in drug design and development .
1-[7-Butanoyl-6-(3,4-dimethylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one: belongs to the class of heterocyclic compounds, specifically the .
Preparation Methods
- Synthetic routes for this compound involve intricate steps, including cyclization reactions.
- Common starting materials include appropriate carboxylic acids and amines.
- Industrial production methods may vary, but efficient synthesis is crucial for large-scale applications.
Chemical Reactions Analysis
- Reagents and conditions depend on the specific reaction. Major products include derivatives with altered functional groups.
1-[7-Butanoyl-6-(3,4-dimethylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one: undergoes various reactions:
Scientific Research Applications
Chemistry: Used as synthetic intermediates due to their versatile reactivity.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, antioxidant properties).
Medicine: Explored for anticancer, antimicrobial, analgesic, and anti-inflammatory effects.
Industry: May serve as building blocks for novel drugs.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism, including pathways involved.
Comparison with Similar Compounds
- Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines .
1-[7-Butanoyl-6-(3,4-dimethylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one: stands out due to its unique fusion of triazole and thiadiazine rings.
Properties
Molecular Formula |
C22H28N4O2S |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-[5-butanoyl-6-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C22H28N4O2S/c1-6-9-17(27)21-20(16-12-11-14(4)15(5)13-16)26(19(28)10-7-2)25-18(8-3)23-24-22(25)29-21/h11-13H,6-10H2,1-5H3 |
InChI Key |
FLESBIYVYVRYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)CC)C(=O)CCC)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.